molecular formula C10H12N2O2 B12817183 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12817183
M. Wt: 192.21 g/mol
InChI Key: FRNBHFFDZIOWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a compound of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with appropriate carbonyl compounds. One common method includes the reaction of 2-aminophenol with ethyl chloroformate under basic conditions, followed by cyclization with formic acid to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both ethyl and methoxy groups, which influence its hydrophobicity, electronic properties, and reactivity. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-ethyl-5-methoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-3-12-9-6-7(14-2)4-5-8(9)11-10(12)13/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

FRNBHFFDZIOWHV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.